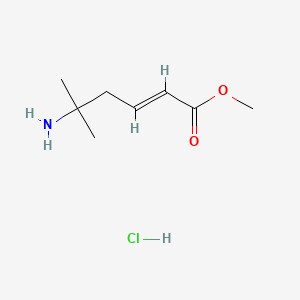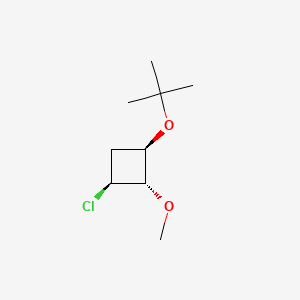
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is an organic compound with a unique structure that includes a tert-butoxy group, a chloro group, and a methoxy group attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl alcohol and a suitable catalyst to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it more suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the cyclobutane ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions will depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions will vary based on the type of reaction and the reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the chloro group, while oxidation reactions may produce compounds with oxidized methoxy groups.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets and pathways within a given system. The specific mechanism will depend on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to rac-(1R,2S,3S)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane include other cyclobutane derivatives with different substituents, such as:
- 1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
- 1-(tert-butoxy)-3-bromo-2-methoxycyclobutane
- 1-(tert-butoxy)-3-chloro-2-ethoxycyclobutane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can impart distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H17ClO2 |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
(1S,2S,3R)-1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
CUDPMFXVPRITGN-XLPZGREQSA-N |
Isomerische SMILES |
CC(C)(C)O[C@@H]1C[C@@H]([C@H]1OC)Cl |
Kanonische SMILES |
CC(C)(C)OC1CC(C1OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


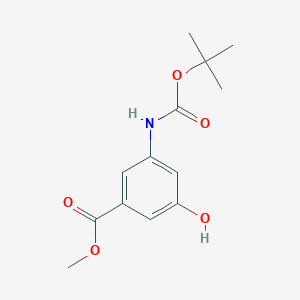
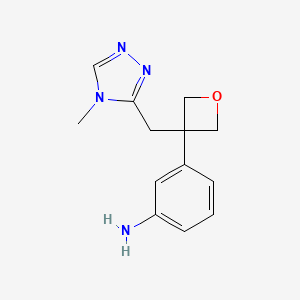
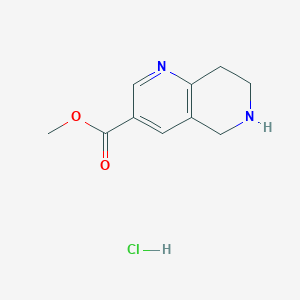
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)

![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
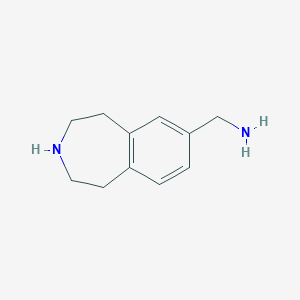
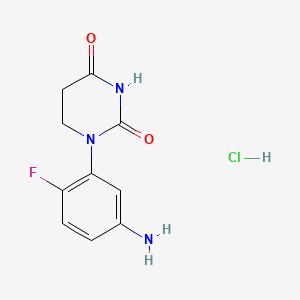

amine hydrochloride](/img/structure/B13462900.png)
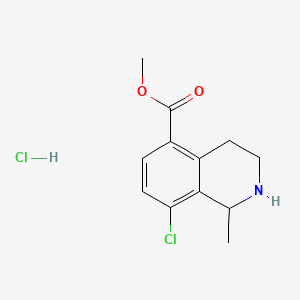
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)
